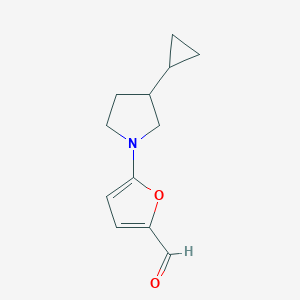

5-(3-Cyclopropylpyrrolidin-1-yl)furan-2-carbaldehyde

Description

Properties

Molecular Formula |

C12H15NO2 |

|---|---|

Molecular Weight |

205.25 g/mol |

IUPAC Name |

5-(3-cyclopropylpyrrolidin-1-yl)furan-2-carbaldehyde |

InChI |

InChI=1S/C12H15NO2/c14-8-11-3-4-12(15-11)13-6-5-10(7-13)9-1-2-9/h3-4,8-10H,1-2,5-7H2 |

InChI Key |

QGBGDCWOLZYKAW-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C2CCN(C2)C3=CC=C(O3)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Cyclopropylpyrrolidin-1-yl)furan-2-carbaldehyde typically involves the following steps:

Formation of the Furan Ring: The furan ring can be synthesized through various methods, such as the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.

Introduction of the Cyclopropylpyrrolidinyl Group: This step involves the reaction of a suitable furan derivative with a cyclopropylpyrrolidine precursor under appropriate conditions, such as using a base or a catalyst to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The aldehyde group in 5-(3-Cyclopropylpyrrolidin-1-yl)furan-2-carbaldehyde can undergo oxidation to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration, respectively.

Major Products

Oxidation: 5-(3-Cyclopropylpyrrolidin-1-yl)furan-2-carboxylic acid.

Reduction: 5-(3-Cyclopropylpyrrolidin-1-yl)furan-2-methanol.

Substitution: Various substituted derivatives depending on the electrophilic reagent used.

Scientific Research Applications

5-(3-Cyclopropylpyrrolidin-1-yl)furan-2-carbaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new materials.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

Industry: It is used in the synthesis of specialty chemicals and as a precursor for the production of various functional materials.

Mechanism of Action

The mechanism of action of 5-(3-Cyclopropylpyrrolidin-1-yl)furan-2-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The furan ring and the cyclopropylpyrrolidinyl group contribute to its binding affinity and specificity, influencing various biochemical pathways.

Comparison with Similar Compounds

Table 1: Thermodynamic Properties of Furan-2-carbaldehyde Derivatives

Biological Activity

5-(3-Cyclopropylpyrrolidin-1-yl)furan-2-carbaldehyde is a compound of interest in medicinal chemistry due to its unique structure and potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant research findings.

Molecular Structure:

- Molecular Formula: C12H15N1O1

- Molecular Weight: 189.25 g/mol

- IUPAC Name: this compound

Synthesis

The synthesis of this compound typically involves the reaction of cyclopropylpyrrolidine with furan-2-carbaldehyde under controlled conditions. Various synthetic routes can be employed, including:

- Condensation Reactions: Utilizing base or acid catalysis to facilitate the formation of the desired compound.

- Reflux Conditions: Often performed in solvents like ethanol or methanol to enhance yield and purity.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit promising antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, derivatives of furan-based aldehydes have shown significant activity against strains such as Staphylococcus aureus and Escherichia coli .

| Compound | Gram-positive Activity | Gram-negative Activity |

|---|---|---|

| This compound | Moderate | Good |

| Related furan compounds | Variable | Moderate to Good |

The proposed mechanism of action for this compound involves:

- Enzyme Inhibition: The compound may inhibit specific enzymes critical for bacterial survival, disrupting metabolic processes.

- Cell Membrane Disruption: Interaction with bacterial cell membranes could lead to increased permeability and eventual cell lysis.

Case Studies

-

Antibacterial Evaluation:

A study conducted by Aminath Rajeena et al. (2018) synthesized various furan derivatives and evaluated their antibacterial activity. The results indicated that compounds with a cyclopropyl group exhibited enhanced activity against Pseudomonas aeruginosa compared to standard antibiotics like ciprofloxacin . -

Structure-Activity Relationship (SAR):

Investigations into the SAR of furan derivatives revealed that modifications at the pyrrolidine ring significantly influenced biological activity. For example, increasing the size or branching of substituents improved antimicrobial efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.